molecular formula C21H26N6O2 B5635580 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No. B5635580
M. Wt: 394.5 g/mol
InChI Key: MEDWTTBDVIAKJA-UHFFFAOYSA-N
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Description

The molecule belongs to a class of compounds often studied for their interaction with various receptors in biological systems. Compounds with similar structures have been explored for their therapeutic potential and provide insight into receptor binding dynamics, aiding in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic moieties that are functionalized through various chemical transformations. For instance, the synthesis involves condensation reactions, protection and deprotection of functional groups, and the use of specific reagents to introduce the piperidine and oxadiazole fragments (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using spectroscopic methods such as NMR, LCMS, and X-ray crystallography, providing detailed information about the spatial arrangement of atoms, which is crucial for understanding the molecule's interactions with biological targets (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-12-15(2)27(24-14)19-6-4-18(5-7-19)23-21(28)17-8-10-26(11-9-17)13-20-22-16(3)25-29-20/h4-7,12,17H,8-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWTTBDVIAKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

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